molecular formula C19H19N2O4PS B12754228 Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate CAS No. 104608-42-6

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate

Cat. No.: B12754228
CAS No.: 104608-42-6
M. Wt: 402.4 g/mol
InChI Key: AMXIVYJIQFAWRM-UHFFFAOYSA-N
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Description

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate is a complex organic compound that features a benzothiazole ring, a phenyl group, and an oxazolidinyl phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring through the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone. This intermediate is then reacted with a phenylmethyl halide to introduce the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects may be mediated through the inhibition of oxidative stress and inflammation pathways. The compound may also interact with enzymes and receptors involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzothiazole and oxazolidinyl phosphinate moieties allows for a diverse range of applications and interactions with biological targets .

Properties

CAS No.

104608-42-6

Molecular Formula

C19H19N2O4PS

Molecular Weight

402.4 g/mol

IUPAC Name

3-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C19H19N2O4PS/c1-2-25-26(23,21-11-12-24-19(21)22)13-14-7-9-15(10-8-14)18-20-16-5-3-4-6-17(16)27-18/h3-10H,2,11-13H2,1H3

InChI Key

AMXIVYJIQFAWRM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCOC4=O

Origin of Product

United States

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